Creatine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

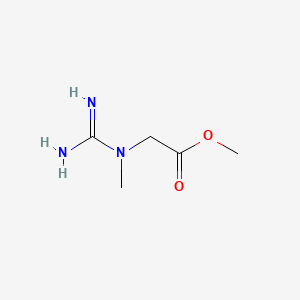

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[carbamimidoyl(methyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-8(5(6)7)3-4(9)10-2/h3H2,1-2H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIVVNGNZVUVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470581 | |

| Record name | Creatine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341553-87-5 | |

| Record name | N-(Aminoiminomethyl)-N-methylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341553-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CREATINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5VUD5KNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Creatine Methyl Ester: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) methyl ester (CME), the methyl ester derivative of creatine, has been investigated as a more bioavailable alternative to the widely used dietary supplement, creatine monohydrate. The esterification of creatine's carboxylic acid group is intended to enhance its lipophilicity, thereby potentially increasing its absorption and cellular uptake. This technical guide provides a comprehensive overview of the synthesis of creatine methyl ester, its key chemical properties, and detailed experimental protocols for its preparation and analysis. All quantitative data are summarized in structured tables, and key processes are illustrated with diagrams to facilitate understanding.

Synthesis of this compound

This compound is primarily synthesized through the Fischer esterification of creatine with methanol (B129727) in the presence of an acid catalyst.[1] This reaction involves the protonation of the carboxylic acid group of creatine, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and requires conditions that favor the formation of the ester, such as the use of excess methanol or the removal of water as it is formed.

Synthesis of this compound Hydrochloride

A common method for synthesizing and purifying creatine esters is through the formation of their hydrochloride salts.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the general principles of Fischer esterification for the synthesis of amino acid esters.

Materials:

-

Creatine monohydrate

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

-

Diethyl ether (anhydrous)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Acidified Methanol: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, slowly add thionyl chloride dropwise to anhydrous methanol, chilled in an ice bath. Alternatively, bubble anhydrous HCl gas through the methanol. This step generates methanolic HCl, which serves as the acid catalyst.

-

Reaction: To the freshly prepared acidic methanol, add creatine monohydrate.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the excess methanol and HCl using a rotary evaporator.

-

Crystallization: Dissolve the resulting crude product in a minimal amount of hot methanol and then precipitate the this compound hydrochloride by adding cold, anhydrous diethyl ether.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified this compound hydrochloride in a vacuum oven.

Yield: The yield of this reaction can vary depending on the specific conditions but is generally expected to be in the range of 70-90%.

Chemical Properties of this compound

The chemical properties of this compound, particularly its stability and lipophilicity, are critical to its potential efficacy as a creatine supplement.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N₃O₂ | [PubChem] |

| Molar Mass | 145.16 g/mol | [PubChem] |

| CAS Number | 341553-87-5 | [PubChem] |

| Appearance | White to off-white solid | |

| XLogP3 (Calculated) | -0.8 | [PubChem] |

| Solubility | Data not readily available. Expected to be more soluble in organic solvents than creatine. | |

| pKa (Predicted) | Data not readily available. The guanidinium (B1211019) group is expected to have a high pKa. |

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN₃O₂ | [PubChem] |

| Molar Mass | 181.62 g/mol | [PubChem] |

| CAS Number | 132478-02-5 | [PubChem] |

Table 2: Chemical Properties of this compound Hydrochloride

Stability

A significant challenge with creatine esters is their stability. Studies on creatine ethyl ester, a close analog, have shown that it is significantly less stable than creatine monohydrate, particularly in acidic environments similar to that of the stomach. The ester linkage is susceptible to hydrolysis, and more importantly, the molecule can readily undergo intramolecular cyclization to form creatinine (B1669602), an inactive byproduct. This degradation is pH-dependent, with increased rates at higher pH values. The instability of creatine esters raises concerns about the amount of active creatine that is delivered to the muscles.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of creatine and its derivatives.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific instruments and columns.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable buffer components

-

This compound standard

-

Creatinine standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of TFA (e.g., 0.1%) to improve peak shape. The exact ratio will depend on the column and specific separation requirements.

-

Standard Preparation: Prepare stock solutions of this compound and creatinine in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: 10-20 µL.

-

Detection wavelength: 210 nm.

-

-

Analysis: Inject the standards and the sample onto the HPLC system. Identify the peaks for this compound and creatinine based on their retention times compared to the standards.

-

Quantification: Determine the purity of the this compound by calculating the peak area percentage. The concentration of any creatinine impurity can be quantified using the calibration curve generated from the standards.

Visualizations

Synthesis of this compound

Caption: Fischer esterification of creatine to form this compound.

Analytical Workflow for Purity Assessment

Caption: Workflow for the HPLC analysis of this compound purity.

Conclusion

The synthesis of this compound via Fischer esterification is a straightforward method for producing this creatine derivative. However, the inherent instability of the ester linkage, leading to the formation of creatinine, presents a significant challenge to its viability as an effective oral supplement. Researchers and drug development professionals should consider this instability when designing and evaluating this compound and other creatine esters for therapeutic or ergogenic applications. The analytical methods outlined in this guide provide a framework for the quality control and characterization of these compounds. Further research is warranted to develop more stable creatine derivatives that can effectively enhance creatine bioavailability.

References

Unraveling the Metabolic Fate of Creatine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) methyl ester (CME) is a synthetic derivative of creatine developed with the intent of enhancing bioavailability compared to the widely studied creatine monohydrate. This technical guide provides an in-depth analysis of the biochemical pathway of creatine methyl ester metabolism. Drawing upon extensive research on its close analog, creatine ethyl ester (CEE), this document elucidates the absorption, stability, and ultimate metabolic fate of creatine esters upon ingestion. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the metabolic pathways are visualized to offer a comprehensive resource for the scientific community. The evidence strongly indicates that creatine esters, including CME, are highly unstable under physiological conditions, leading to rapid degradation into the metabolic byproduct creatinine (B1669602), rather than effective conversion to creatine.

Introduction

Creatine is a naturally occurring compound pivotal for cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle and the brain.[1][2] Its supplementation in the form of creatine monohydrate is well-established to increase intramuscular creatine stores, thereby enhancing anaerobic exercise performance and promoting gains in strength and muscle mass.[3] In an effort to improve upon the physicochemical properties and bioavailability of creatine monohydrate, various derivatives have been synthesized, including creatine esters.[4]

This compound (CME) is the methyl ester derivative of creatine, created through the esterification of creatine with methanol.[5] The rationale behind the development of creatine esters is to increase their lipophilicity, which is theorized to enhance absorption and cell permeability.[6] However, the stability of the ester bond under physiological conditions is a critical determinant of its efficacy. This guide will explore the biochemical journey of CME, with a necessary and significant focus on data from creatine ethyl ester (CEE) studies, due to the scarcity of research on CME itself. The chemical principles governing the stability and degradation of the ester linkage are directly applicable to both compounds.[3]

Stability of Creatine Esters in Physiological Conditions

The efficacy of an orally ingested compound is fundamentally dependent on its stability in the gastrointestinal tract and bloodstream. Creatine esters, contrary to their intended design, exhibit significant instability in both acidic and neutral pH environments.

Gastric Instability

In the highly acidic environment of the stomach (pH 1.0-2.5), creatine esters were initially thought to be more stable.[7] However, research has shown that while the ester hydrolysis to creatine and ethanol (B145695) is one possible reaction at a very low pH (≤ 1.0), a more predominant reaction is the intramolecular cyclization to form creatinine.[8] Studies on CEE have demonstrated that it is more stable in strongly acidic conditions (pH 1.0) with a half-life of 570 hours, where it primarily undergoes ester hydrolysis to creatine.[8][9] However, even a slight increase in pH within the gastric range leads to a significant increase in the rate of degradation to creatinine.[8]

Instability at Neutral pH

Upon entering the near-neutral pH environment of the intestines and bloodstream (pH ~7.4), the degradation of creatine esters to creatinine is exceptionally rapid.[10] Studies on CEE have reported a half-life of less than one minute at pH 7.4.[8][11] This rapid conversion into an inactive waste product severely limits the bioavailability of the esterified creatine to be absorbed and utilized by muscle tissue.[10]

The following table summarizes the pH-dependent stability of creatine ethyl ester, which serves as a proxy for this compound.

| pH | Half-Life of CEE | Predominant Reaction | Reference |

| 1.0 | 570 hours | Ester Hydrolysis to Creatine | [8] |

| 2.5 | 200 hours | Cyclization to Creatinine | [8] |

| 4.0 | 18 hours | Cyclization to Creatinine | [12] |

| 5.7 | 48 minutes | Cyclization to Creatinine | [12] |

| 7.4 | < 1 minute | Cyclization to Creatinine | [8][11] |

| > 8.0 | ~23 seconds | Cyclization to Creatinine | [9] |

Biochemical Pathway of this compound Metabolism

Based on the available evidence for creatine esters, the metabolic pathway of this compound following oral ingestion is predominantly a degradation pathway.

Metabolic fate of this compound.

The ingested this compound is rapidly converted to creatinine in the stomach and intestines. Any small amount of intact ester that is absorbed into the bloodstream is also quickly degraded. The primary end-product of this pathway is creatinine, which is then excreted by the kidneys. The intended conversion to creatine is minimal.

Bioavailability and In Vivo Studies

The poor stability of creatine esters directly translates to low bioavailability as a source of creatine. A landmark study by Spillane and colleagues (2009) provides the most comprehensive in vivo data on the effects of creatine ethyl ester supplementation compared to creatine monohydrate and a placebo.[13]

Serum and Muscle Creatine Levels

The study by Spillane et al. (2009) found that supplementation with CEE was not as effective as creatine monohydrate at increasing serum and muscle creatine levels.[13] In fact, the creatine monohydrate group showed a more significant and sustained increase in intramuscular creatine stores.[6]

Serum Creatinine Levels

A significant finding of the Spillane et al. (2009) study was the marked increase in serum creatinine levels in the CEE group compared to both the creatine monohydrate and placebo groups.[13] This provides strong in vivo evidence for the rapid conversion of CEE to creatinine.

The following tables summarize the key quantitative findings from the Spillane et al. (2009) study.

Table 2: Serum Creatinine Levels (mg/dL)

| Group | Baseline | Day 6 | Day 27 | Day 48 |

| Placebo (PLA) | 1.0 ± 0.2 | 1.0 ± 0.2 | 1.0 ± 0.2 | 1.1 ± 0.2 |

| Creatine Monohydrate (CRT) | 1.1 ± 0.2 | 1.1 ± 0.2 | 1.1 ± 0.2 | 1.1 ± 0.2 |

| Creatine Ethyl Ester (CEE) | 1.0 ± 0.2 | 1.5 ± 0.3 | 1.6 ± 0.3 | 1.7 ± 0.4* |

| Significantly higher than PLA and CRT groups (p < 0.001). Data adapted from Spillane et al. (2009).[6] |

Table 3: Total Muscle Creatine Content (mmol/kg dry weight)

| Group | Baseline | Day 27 | Day 48 |

| Placebo (PLA) | 110.3 ± 12.1 | 112.5 ± 11.8 | 111.9 ± 13.5 |

| Creatine Monohydrate (CRT) | 115.8 ± 14.5 | 135.7 ± 13.9 | 138.4 ± 15.1 |

| Creatine Ethyl Ester (CEE) | 112.4 ± 13.2 | 128.9 ± 12.7 | 130.1 ± 14.3 |

| Significantly higher than PLA group. The increase in the CRT group was greater than in the CEE group. Data interpretation based on Spillane et al. (2009).[6] |

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Stability Assay of Creatine Esters

This protocol is adapted from studies on CEE stability.[8][9]

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 1.0, 2.5, 4.0, 5.7, 7.4, and 8.0).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Incubation: Incubate the samples at a physiological temperature (37°C).

-

Time-Course Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of this compound, creatine, and creatinine in each aliquot using High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Analysis: Calculate the half-life of this compound at each pH by plotting the concentration of the remaining ester against time and fitting the data to a first-order decay model.

In Vivo Supplementation Study Protocol

This protocol is based on the methodology of Spillane et al. (2009).[7][13]

Workflow for an in vivo comparative study.

-

Participant Recruitment: Recruit a cohort of healthy subjects.

-

Randomization: Randomly assign participants to one of three groups in a double-blind manner: Placebo, Creatine Monohydrate, or this compound.

-

Supplementation Protocol:

-

Loading Phase: Administer a loading dose (e.g., 0.30 g/kg of fat-free body mass per day) for 5-7 days.

-

Maintenance Phase: Administer a maintenance dose (e.g., 0.075 g/kg of fat-free body mass per day) for the remainder of the study period (e.g., 6 weeks).

-

-

Data Collection:

-

Blood Samples: Collect venous blood samples at baseline and at specified intervals throughout the study to measure serum creatine and creatinine concentrations.

-

Muscle Biopsies: Obtain muscle biopsy samples (e.g., from the vastus lateralis) at baseline and at the end of the study to determine total intramuscular creatine content.

-

-

Analytical Methods:

-

Serum Analysis: Use HPLC to quantify serum creatine and creatinine levels.

-

Muscle Analysis: Analyze muscle tissue for total creatine content using established biochemical assays.

-

Conclusion

The available scientific evidence, largely derived from studies on creatine ethyl ester, strongly suggests that this compound has a metabolic pathway characterized by instability and rapid degradation. Upon oral ingestion, CME is unlikely to be efficiently hydrolyzed to creatine. Instead, it is predominantly and rapidly converted to the inactive waste product creatinine, both in the acidic environment of the stomach and the neutral pH of the bloodstream. In vivo studies on CEE corroborate these findings, demonstrating a significant increase in serum creatinine levels without a superior increase in muscle creatine stores compared to creatine monohydrate. For researchers and professionals in drug development, these findings indicate that the esterification of creatine may not be a viable strategy for enhancing its bioavailability. Future research should focus on alternative delivery mechanisms that can protect the creatine molecule from degradation in the gastrointestinal tract.

References

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. Reactome | Creatine metabolism [reactome.org]

- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-enzymatic hydrolysis of creatine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Creatine Methyl Ester: A Technical Guide to Uptake and Transport

For Immediate Release

This technical guide provides an in-depth analysis of the cellular uptake and transport mechanisms of creatine (B1669601) methyl ester (CME). Synthesizing the available scientific literature, this document is intended for researchers, scientists, and drug development professionals investigating creatine supplementation and related compounds. While direct research on creatine methyl ester is limited, this guide extrapolates from the extensive studies on creatine and creatine ethyl ester (CEE) to provide a comprehensive overview of the current understanding and the requisite methodologies for future investigation.

Introduction: The Rationale for Creatine Esterification

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its transport into cells is primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[2] In an effort to enhance bioavailability and cellular uptake, derivatives such as creatine esters have been developed. The esterification of creatine, for instance with a methyl group to form this compound, is intended to increase its lipophilicity.[3][4] The hypothesis is that this modification would allow the molecule to more readily diffuse across the lipid bilayers of cell membranes, potentially bypassing the SLC6A8 transporter and leading to higher intracellular creatine concentrations.[3]

Mechanisms of Cellular Uptake and Transport

The cellular journey of creatine and its esterified counterparts is governed by distinct pathways. The established route for creatine is through active transport, while a theoretical model of passive diffusion is proposed for its more lipophilic esters.

Active Transport of Creatine via SLC6A8

The primary mechanism for cellular creatine uptake is through the SLC6A8 transporter, a member of the Solute Carrier Family 6.[2] This process is an active one, requiring energy and the co-transport of sodium and chloride ions.[5] The activity of the SLC6A8 transporter can be influenced by various factors, including substrate concentration and the presence of hormones.[6] Several protein kinases, such as mTOR and SGK1/3, have been shown to stimulate SLC6A8 activity, thereby enhancing maximal creatine transport rates.[5]

Figure 1: Active transport of creatine via the SLC6A8 transporter, regulated by mTOR and SGK1.

Proposed Passive Diffusion of this compound

The theoretical advantage of this compound lies in its increased lipophilicity, which is presumed to facilitate its passage across the cell membrane via passive diffusion, independent of the SLC6A8 transporter.[3] Once inside the cell, it is hypothesized that intracellular esterases would hydrolyze the ester bond, releasing free creatine.[7] However, a significant challenge to this model is the chemical instability of creatine esters at physiological pH.[8]

Figure 2: Proposed passive diffusion and intracellular hydrolysis of this compound.

Intracellular Fate and Stability of Creatine Esters

A critical factor limiting the efficacy of creatine esters is their stability. Studies on creatine ethyl ester (CEE) have shown that it is highly unstable in acidic conditions, such as in the stomach, and at neutral pH, as found in the bloodstream.[3] This instability leads to a rapid, non-enzymatic conversion to creatinine (B1669602), a biologically inactive waste product, rather than hydrolysis to creatine.[8][9] It has been suggested that the methyl ester group may be an even better leaving group than the ethyl ester, which would imply that this compound could be even more prone to this degradation into creatinine.[9][10]

The degradation of creatine esters is pH-dependent. For CEE, it is most stable at a very low pH (around 1.0), where it undergoes hydrolysis to creatine and ethanol.[8][11] However, as the pH increases towards physiological levels, the rate of intramolecular cyclization to creatinine increases dramatically.[8][11]

Quantitative Data

| Compound | Transport Mechanism | Key Findings | Reference |

| Creatine | Active Transport (SLC6A8) | Km values for SLC6A8-mediated transport are in the micromolar range. | [6] |

| Caco-2 Permeability | Low apical to basolateral transport (0.2-3% over 90 min), suggesting poor passive intestinal absorption. | [12] | |

| Creatine Ethyl Ester (CEE) | Proposed Passive Diffusion | Permeability across Caco-2 monolayers and porcine skin was significantly greater than that of creatine. | [8] |

| Stability | Highly unstable at physiological pH, rapidly degrading to creatinine. Half-life in blood is estimated to be on the order of one minute. | [8] | |

| Muscle Uptake | Less effective than creatine monohydrate at increasing muscle creatine levels. | [13] |

Experimental Protocols

To rigorously evaluate the cellular uptake and transport of this compound, established in vitro models and assays can be employed.

Radiolabeled Uptake Assays

This is a standard method to quantify the transport of a compound into cells.

-

Objective: To measure the rate of this compound uptake into a specific cell line (e.g., HEK293 cells expressing SLC6A8, or muscle cells).

-

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Radiolabeled this compound (e.g., [¹⁴C]CME)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

Stop solution (ice-cold buffer)

-

Lysis buffer

-

Scintillation counter and fluid

-

-

Procedure:

-

Seed cells in multi-well plates and grow to confluence.

-

Wash cells with pre-warmed uptake buffer.

-

Add uptake buffer containing a known concentration of radiolabeled this compound.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold stop solution.

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the lysate to normalize the uptake data.

-

Figure 3: General workflow for a radiolabeled this compound uptake assay.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, forms a monolayer that serves as an in vitro model of the intestinal epithelium.[12][14]

-

Objective: To assess the intestinal permeability of this compound.

-

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

This compound solution

-

Analytical method for quantification (e.g., LC-MS/MS)

-

-

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Add the this compound solution to the apical (donor) side.

-

At specified time points, collect samples from the basolateral (receiver) side.

-

Analyze the concentration of this compound in the collected samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp).

-

Conclusion

The concept of this compound as a superior form of creatine is based on the plausible hypothesis of enhanced lipophilicity leading to increased passive diffusion into cells. However, the available evidence, largely extrapolated from studies on creatine ethyl ester, suggests that the inherent instability of creatine esters at physiological pH is a major obstacle. This instability leads to rapid degradation to creatinine, which likely negates any potential benefits of increased membrane permeability.

Direct experimental data on the cellular uptake, transport kinetics, and intracellular fate of this compound are currently lacking. The experimental protocols outlined in this guide provide a framework for future research to definitively characterize the pharmacokinetics and bioavailability of this compound. Such studies are essential to validate or refute the theoretical advantages of this compound and to provide a solid scientific basis for its potential use in research and drug development.

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Is it true that Creatine Ethyl Ester is better for someone trying to "keep their lines"? [dotfit.com]

- 5. Stimulation of the creatine transporter SLC6A8 by the protein kinases SGK1 and SGK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. unemed.com [unemed.com]

- 8. researchgate.net [researchgate.net]

- 9. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

- 10. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of creatine transport using Caco-2 monolayers as an in vitro model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

"Pharmacokinetics and biodistribution of creatine methyl ester"

An in-depth analysis of the pharmacokinetics and biodistribution of creatine (B1669601) methyl ester reveals a significant scarcity of direct research on this specific compound. The available scientific literature suggests that creatine methyl ester, like other creatine esters, is characterized by profound chemical instability in physiological conditions, which is a critical determinant of its biological fate. This guide synthesizes the available data, discusses the compound's stability, and presents inferred pharmacokinetic pathways and relevant experimental methodologies.

Executive Summary

This compound (CME) is a derivative of creatine developed with the intention of enhancing bioavailability compared to the more common creatine monohydrate.[1] The core concept is that esterification increases lipophilicity, potentially improving absorption across biological membranes. However, the dominant characteristic of creatine esters in aqueous environments is their rapid degradation into creatinine (B1669602), the primary metabolic waste product of creatine.[2][3] This chemical instability severely limits the systemic availability of the intact ester, and consequently, detailed pharmacokinetic and biodistribution studies are largely absent from the scientific literature. This guide will, therefore, focus on the stability profile of creatine esters and the inferred metabolic fate of this compound.

Chemical Stability and Proposed Metabolic Fate

The defining pharmacokinetic feature of creatine esters is their susceptibility to intramolecular cyclization, a process that converts the ester directly to creatinine, bypassing the intended hydrolysis to creatine. This reaction is highly dependent on pH.

-

Acidic Conditions (e.g., Stomach, pH < 2.5): In a highly acidic environment, creatine esters are relatively stable. Studies on the analogue creatine ethyl ester (CEE) show that at a pH of 1.0, the molecule is most stable, with a half-life of 570 hours, and primarily undergoes ester hydrolysis to yield creatine and the corresponding alcohol (ethanol for CEE, methanol (B129727) for CME).[4] This suggests that a fraction of this compound could potentially be converted to creatine in the stomach.

-

Neutral to Alkaline Conditions (e.g., Intestine, Bloodstream, pH > 4.0): As the pH increases, the rate of intramolecular cyclization to creatinine accelerates dramatically.[2][4] For CEE, the degradation rate at pH 7.4 is 37,000-fold faster than the hydrolysis rate at pH 1.0.[4] It is speculated that the methyl ester group may be an even better leaving group than the ethyl ester, suggesting that the degradation of CME into creatinine could be even more rapid.[2][3]

This rapid conversion to creatinine means that upon oral administration, it is highly probable that a significant portion of this compound is converted to creatinine in the neutral pH environment of the small intestine and during its transit in the bloodstream, rather than being absorbed intact or hydrolyzed to creatine.

Proposed Metabolic Pathway

The anticipated metabolic journey of this compound involves two competing pathways post-ingestion. The efficiency of each pathway is critically dependent on the pH of the local environment.

Quantitative Data

Direct quantitative pharmacokinetic data for this compound is not available in the cited literature. However, we can construct a comparative table based on the stability of related compounds to illustrate the challenges.

| Compound | Form | Stability at Neutral pH | Primary Fate in Solution | Bioavailability as Creatine | Reference |

| Creatine Monohydrate | Powder | Highly Stable | Dissolves | ~100% | [5] |

| Creatine Monohydrate | Solution | Degrades over days (pH dependent) | Cyclization to Creatinine | High (if consumed promptly) | [2][5] |

| Creatine Ethyl Ester | Solution | Highly Unstable (t½ ≈ 23 sec at pH 8.0) | Rapid Cyclization to Creatinine | Very Low | [4][6] |

| This compound | Solution | Unstable (Inferred) | Rapid Cyclization to Creatinine (Inferred) | Very Low (Inferred) | [2][3] |

Experimental Protocols

To definitively determine the pharmacokinetics and biodistribution of this compound, a series of experiments would be required. The following outlines a potential protocol based on standard methodologies used for creatine and its derivatives.[7][8][9]

In Vitro Stability Assay

-

Objective: To determine the degradation kinetics of this compound at various pH levels.

-

Methodology:

-

Prepare buffer solutions ranging from pH 1.0 to 8.0.

-

Dissolve a known concentration of this compound in each buffer.

-

Incubate solutions at 37°C.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots.

-

Immediately quench the reaction (e.g., by acidification).

-

Analyze the concentrations of remaining this compound, creatine, and creatinine using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]

-

Calculate the half-life (t½) at each pH.

-

Animal Pharmacokinetic Study

-

Objective: To determine the plasma concentration-time profile of this compound and its metabolites after oral administration.

-

Animal Model: Sprague-Dawley rats (n=6 per group).

-

Administration: Oral gavage of this compound (e.g., 50 mg/kg) and a control group receiving creatine monohydrate.

-

Sample Collection:

-

Collect blood samples via tail vein or cannula at pre-dose and at 5, 15, 30, 60, 90, 120, 240, and 480 minutes post-administration.

-

Process blood to collect plasma and store at -80°C.

-

-

Bioanalysis:

-

Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, creatine, and creatinine in plasma. This method offers high sensitivity and specificity.[10]

-

-

Data Analysis:

-

Plot mean plasma concentrations versus time.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

-

Biodistribution Study

-

Objective: To determine the tissue distribution of this compound and its metabolites.

-

Methodology:

-

Following the final blood draw in the pharmacokinetic study (or in a separate cohort of animals), euthanize the animals.

-

Harvest key tissues (e.g., skeletal muscle, brain, liver, kidney, heart).

-

Homogenize tissues and perform protein precipitation.

-

Analyze the concentration of this compound, creatine, and creatinine in tissue homogenates using LC-MS/MS.

-

Express results as concentration per gram of tissue.

-

Conclusion

The available evidence strongly suggests that this compound has poor stability under physiological conditions, leading to rapid degradation into creatinine. This inherent instability is the primary obstacle to its efficacy and the reason for the lack of detailed pharmacokinetic studies. While it was designed to improve creatine delivery, its chemical properties indicate that it likely serves as a poor prodrug, instead delivering a significant load of creatinine to the system. Future research, following the protocols outlined above, would be necessary to definitively characterize its pharmacokinetic profile, but the existing data on related creatine esters points towards limited therapeutic or ergogenic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

- 4. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Trend in creatinine determining methods: Conventional methods to molecular‐based methods - PMC [pmc.ncbi.nlm.nih.gov]

"Potential therapeutic applications of creatine methyl ester"

An In-Depth Technical Guide on Creatine (B1669601) Methyl Ester: A Prodrug Strategy with Limited Therapeutic Potential

Abstract

Introduction: The Rationale for Creatine Esterification

Therapeutic Potential of Creatine

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] The creatine kinase (CK)/phosphocreatine (PCr) system acts as a temporal and spatial energy buffer, rapidly regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[2][3] This fundamental role has led to extensive research into the therapeutic applications of creatine supplementation for various conditions, including:

-

Neurodegenerative Diseases: Providing energy support in conditions like Parkinson's and Huntington's disease.

-

Muscle Myopathies: Improving muscle function and strength.[4]

-

Metabolic Disorders: Potentially improving glucose metabolism.[2]

-

Rehabilitation and Sarcopenia: Aiding in recovery from injury and mitigating age-related muscle loss.[5]

Limitations of Creatine Monohydrate and the Prodrug Hypothesis

While creatine monohydrate (CM) is the most studied form and is considered the gold standard, its therapeutic application is perceived to have certain limitations.[6][7] It has relatively low aqueous solubility and its uptake into target cells is entirely dependent on the specific, saturable Na+/Cl−-dependent creatine transporter, SLC6A8.[2][8][9] Genetic defects in this transporter lead to severe neurological disorders, rendering oral creatine supplementation ineffective.[3]

To overcome these issues, creatine esters such as creatine methyl ester (CME) were developed. The core hypothesis is that by esterifying the carboxylic acid group, the molecule's lipophilicity would be increased.[6] This was expected to enhance passive diffusion across cell membranes, improve gastrointestinal absorption, and potentially allow creatine to enter cells independently of the SLC6A8 transporter, offering a potential treatment for creatine transporter deficiency (CTD).[10]

Chemical Properties and Synthesis

This compound is the methyl ester derivative of creatine, formed by the esterification of creatine with methanol (B129727).[11]

Chemical Data

| Property | Value | Reference |

| IUPAC Name | Methyl N-(aminoiminomethyl)-N-methylglycine | [11] |

| Chemical Formula | C₅H₁₁N₃O₂ | [11] |

| Molar Mass | 145.162 g·mol⁻¹ | [11] |

| CAS Number | 341553-87-5 | [11] |

| Creatine Content (HCl salt) | 72.2% | [8][12][13] |

Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol is adapted from patent literature describing an acid-catalyzed esterification process.[14]

Materials:

-

Creatine Monohydrate

-

Anhydrous Methanol

-

Acetyl Chloride

-

Calcium Chloride Drying Tube

-

Reaction Flask with Magnetic Stirrer

-

Ice Bath

-

Vacuum Filtration Apparatus

Procedure:

-

Set up a reaction flask containing anhydrous methanol, protected by a calcium chloride drying tube, under constant stirring. The ratio of creatine to methanol should be approximately 1 gram to 6-10 mL.

-

Slowly add a 1.5 molar equivalent of acetyl chloride dropwise to the methanol. The rate of addition should be controlled to prevent the temperature from rising excessively. This in situ reaction generates HCl, creating an acidified alcohol solution.

-

Once the acidified methanol is prepared, add the creatine monohydrate to the flask.

-

Heat the reaction mixture to approximately 40-50°C and stir for 2 to 8 hours to promote efficient conversion to the creatine ester.

-

After the reaction period, allow the mixture to cool to room temperature with continued stirring.

-

Further cool the reaction mixture in an ice bath (approximately 5-10°C) to induce crystallization of the this compound hydrochloride product.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the collected crystals with a small amount of ice-cold methanol (approx. 1 mL per gram of product) to remove impurities.

-

Allow the final product to air dry in a fume hood.

Pharmacokinetics and Metabolism: The Critical Instability

The therapeutic efficacy of a prodrug is contingent on its ability to reach the target tissue and convert to the active compound. For creatine esters, this has proven to be the critical point of failure.

Hypothesized vs. Actual Metabolic Fate

The intended pathway for CME is straightforward: oral ingestion, absorption, transport to target cells, and intracellular hydrolysis to release free creatine. However, evidence from CEE demonstrates that the ester linkage is highly unstable in environments with a pH above 1.0.[15] At the acidic pH of the stomach and, more significantly, the neutral pH of the bloodstream, creatine esters undergo rapid, non-enzymatic intramolecular cyclization to form creatinine (B1669602), a metabolically inert waste product.[6][7][8][15][16]

This degradation happens before the compound can be effectively absorbed and distributed to muscle or brain tissue, rendering the prodrug strategy ineffective.

Caption: Hypothesized vs. evidence-based metabolic pathways of creatine esters.

Quantitative Data from Creatine Ethyl Ester Studies

While specific data for CME is scarce, a pivotal study by Spillane et al. (2009) on CEE provides a clear picture of the ineffectiveness of creatine esterification.[16] These findings are widely considered analogous to CME.

Table 1: Serum Creatine and Creatinine Levels (Adapted from Spillane et al., 2009) [6][16]

| Group | Analyte | Baseline | Day 6 | Day 27 | Day 48 |

| Placebo | Serum Creatine (mg/dL) | 0.4 ± 0.2 | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.4 ± 0.2 |

| Serum Creatinine (mg/dL) | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | |

| Creatine Monohydrate | Serum Creatine (mg/dL) | 0.5 ± 0.2 | 0.9 ± 0.4 | 0.6 ± 0.3 | 0.5 ± 0.2 |

| Serum Creatinine (mg/dL) | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.2 ± 0.2 | 1.2 ± 0.2 | |

| Creatine Ethyl Ester | Serum Creatine (mg/dL) | 0.4 ± 0.2 | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.4 ± 0.2 |

| Serum Creatinine (mg/dL) | 1.0 ± 0.2 | 2.1 ± 0.7 | 1.9 ± 0.6 | 1.9 ± 0.7* | |

| Significantly higher than baseline (p < 0.05). Data shows CEE significantly increases the waste product creatinine with no increase in serum creatine. |

Table 2: Total Muscle Creatine Content (Adapted from Spillane et al., 2009) [6][16]

| Group | Baseline (mmol/kg dry weight) | Day 27 (mmol/kg dry weight) | Day 48 (mmol/kg dry weight) |

| Placebo | 125.6 ± 15.8 | 128.3 ± 14.1 | 129.1 ± 16.2 |

| Creatine Monohydrate | 129.4 ± 11.7 | 148.9 ± 12.3 | 149.6 ± 13.5 |

| Creatine Ethyl Ester | 127.8 ± 13.9 | 132.5 ± 11.5 | 130.4 ± 12.8 |

| Significantly higher than baseline and other groups (p < 0.05). Data shows only CM increased muscle creatine stores. |

Experimental Protocol: Comparative Analysis of CM vs. CEE (Spillane et al., 2009)[6]

-

Study Design: A randomized, double-blind, placebo-controlled trial over a 48-day period.

-

Participants: 30 non-resistance-trained males were assigned to one of three groups: Placebo (PLA), Creatine Monohydrate (CRT), or Creatine Ethyl Ester (CEE).

-

Supplementation Protocol:

-

Loading Phase (Days 1-5): Subjects consumed 0.30 g/kg of fat-free mass per day of their assigned supplement.

-

Maintenance Phase (Days 6-48): Subjects consumed 0.075 g/kg of fat-free mass per day.

-

-

Measurements:

-

Blood Samples: Collected at baseline and on days 6, 27, and 48 to determine serum creatine and creatinine levels.

-

Muscle Biopsies: Obtained from the vastus lateralis at baseline and on days 27 and 48 to measure total muscle creatine content via HPLC.

-

Performance and Body Composition: Assessed at the same time points for muscle strength, power, and body composition.

-

In Vitro Evidence of Instability

A study by Giese and Lecher used ¹H-NMR analysis to investigate the fate of CEE when incubated in human plasma.[17]

-

Protocol: Lyophilized human plasma was reconstituted. CEE, creatine, or creatinine were added and incubated at 37°C for 4 hours. The supernatant was then analyzed by NMR.

-

Findings: The conversion of CEE to creatine by plasma esterases was not detected to any significant extent. The only species detected after the incubation period was creatinine.[17] This provides strong in vitro evidence that CEE (and likely CME) does not effectively deliver creatine in a biological system.

Review of Pre-clinical and Clinical Evidence

Direct research into the therapeutic applications of CME is virtually non-existent. The scientific community has largely moved on from this prodrug strategy due to the fundamental stability issues. The limited research on CEE in therapeutic contexts has also been unpromising.

-

Creatine Transporter Deficiency (CTD): An in vitro study investigated CEE's effects on brain slices as a potential therapy for CTD. While CEE did cause a transient increase in tissue phosphocreatine, it was also noted to degrade rapidly in the aqueous incubation medium.[10] Researchers concluded that the lipophilicity was insufficient to cross membranes independently of the transporter and its half-life was too short.[10]

-

Cognitive Function: One study reported that CEE supplementation improved cognition on some tasks.[5] A more recent trial investigated a combination of creatine hydrochloride and CEE in menopausal women, finding some benefits in reaction time and brain creatine levels, but the effects cannot be attributed to CEE alone.[18]

Overall, there is no compelling evidence to support the use of creatine esters for any therapeutic application.

Signaling and Metabolic Pathways

Understanding the core creatine metabolic pathways highlights why direct supplementation with a stable form like creatine monohydrate is effective.

Endogenous Creatine Biosynthesis

Creatine is synthesized in a two-step process primarily in the kidneys and liver from three amino acids: arginine, glycine, and methionine.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine - Wikipedia [en.wikipedia.org]

- 4. nutridylan.com [nutridylan.com]

- 5. Creatine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

- 13. mdpi.com [mdpi.com]

- 14. US20050049428A1 - Production of creatine esters using in situ acid production - Google Patents [patents.google.com]

- 15. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effects of 8-Week Creatine Hydrochloride and Creatine Ethyl Ester Supplementation on Cognition, Clinical Outcomes, and Brain Creatine Levels in Perimenopausal and Menopausal Women (CONCRET-MENOPA): A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Creatine Methyl Ester and its Putative Effects on Cellular Bioenergetics: A Technical Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) supplementation, predominantly in the form of creatine monohydrate, is well-established as an effective ergogenic aid, enhancing cellular bioenergetics by increasing intramuscular phosphocreatine (B42189) stores and facilitating ATP regeneration. In an effort to improve upon the physiochemical properties of creatine monohydrate, various derivatives have been synthesized, including creatine methyl ester (CME). This technical guide provides an in-depth analysis of the available scientific evidence regarding CME and its likely impact on cellular bioenergetics. Due to a significant lack of direct research on CME, this paper draws heavily upon the extensive research conducted on its close analogue, creatine ethyl ester (CEE). The evidence strongly indicates that creatine esters are highly unstable in physiological conditions, rapidly and non-enzymatically cyclizing to the inactive waste product, creatinine (B1669602). This intrinsic instability precludes any significant uptake of the intact ester into muscle cells, thereby negating any potential benefits to cellular energy metabolism. This guide will detail the chemical fate of creatine esters, present quantitative data from comparative human studies of CEE versus creatine monohydrate, outline relevant experimental protocols for bioenergetic analysis, and provide visualizations of the key chemical pathways and experimental workflows.

Introduction: The Creatine Kinase System and Cellular Bioenergetics

Cellular bioenergetics are fundamentally governed by the availability of adenosine (B11128) triphosphate (ATP). In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the creatine kinase (CK)/phosphocreatine (PCr) system serves as a critical temporal and spatial energy buffer.[1][2] Creatine, taken up into the cell, is phosphorylated by creatine kinase to form phosphocreatine. During periods of high energy demand, PCr rapidly donates its phosphate (B84403) group to ADP to regenerate ATP, a reaction catalyzed by CK.[2][3] Supplementation with creatine monohydrate has been shown to increase the intramuscular pool of both free creatine and PCr, enhancing the capacity of this system and leading to improvements in high-intensity exercise performance.[2]

The rationale behind the development of creatine esters, such as this compound, was to improve upon the bioavailability of creatine. It was hypothesized that by esterifying the carboxylic acid group, the resulting molecule would be more lipophilic, potentially enhancing its absorption from the gastrointestinal tract and its passage across cell membranes, possibly bypassing the need for the specific creatine transporter protein (CreaT1).[4][5] However, as this guide will demonstrate, this hypothesis has been largely invalidated by scientific research.

The Chemical Instability of Creatine Esters

The central issue confounding the efficacy of creatine esters is their inherent instability in aqueous solutions at physiological pH.

Cyclization to Creatinine

Research has conclusively shown that creatine ethyl ester (CEE) is highly unstable under the acidic conditions of the stomach and at the neutral pH of the bloodstream.[4] Instead of being absorbed intact, a significant portion of CEE rapidly and non-enzymatically degrades into creatinine, an inactive metabolic byproduct.[4][6] This process is an intramolecular cyclization, where the amino group attacks the ester carbonyl, leading to the formation of a six-membered ring and the elimination of the alcohol (ethanol in the case of CEE, and methanol (B129727) in the case of CME).

A pivotal study by Giese and Lecher (2009) demonstrated that mild aqueous conditions are sufficient for the cyclization of CEE into creatinine as the exclusive product, with the transformation becoming nearly instantaneous as the pH approaches 7.4.[6] Given the structural similarity between this compound and creatine ethyl ester, with the only difference being a methyl versus an ethyl group on the ester, it is scientifically reasonable to conclude that CME will undergo the same rapid cyclization to creatinine under physiological conditions. The methyl ester may even be slightly more prone to this reaction.

The following diagram illustrates this chemical transformation:

Caption: Proposed cyclization of this compound to Creatinine.

pH-Dependent Stability Data

A study by Gufford et al. investigated the pH-dependent stability of CEE. The findings are summarized in the table below and highlight the rapid degradation as pH increases towards physiological levels.

| Buffer pH | Half-Life of Creatine Ethyl Ester | Degradation Product(s) |

| 1.0 | 570 hours | Creatine and Ethanol |

| 2.5 | 200 hours | Creatinine and Ethanol |

| 4.0 | 4.0 hours | Creatinine and Ethanol |

| 5.7 | 48 minutes | Creatinine and Ethanol |

| 7.4 | 59 seconds | Creatinine and Ethanol |

| >8.0 | ~23 seconds | Creatinine and Ethanol |

| Cell Culture Media (pH ~7.4) | 52 seconds | Creatinine and Ethanol |

| Simulated Intestinal Fluid (pH 6.8) | 99 seconds | Creatinine and Ethanol |

| Data adapted from Gufford et al.[7] |

This data clearly shows that in environments mimicking the small intestine and bloodstream, CEE has a half-life of less than two minutes, which is insufficient for any meaningful absorption of the intact ester.

Comparative Efficacy: Creatine Ethyl Ester vs. Creatine Monohydrate

The most definitive human study on the efficacy of a creatine ester was conducted by Spillane and colleagues (2009). This double-blind, randomized trial compared the effects of creatine ethyl ester (CEE), creatine monohydrate (CRT), and a placebo (PLA) over a seven-week period of resistance training.

Quantitative Data Summary

The key findings related to serum and muscle creatine levels are summarized in the tables below.

Table 1: Serum Creatine and Creatinine Levels

| Group | Parameter | Baseline | Day 6 | Day 27 | Day 48 |

| CEE | Serum Creatine (mg/dL) | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Serum Creatinine (mg/dL) | 1.04 ± 0.06 | 1.52 ± 0.11 | 1.34 ± 0.08 | 1.25 ± 0.07 | |

| CRT | Serum Creatine (mg/dL) | 0.04 ± 0.01 | 0.11 ± 0.02 | 0.07 ± 0.01 | 0.06 ± 0.01 |

| Serum Creatinine (mg/dL) | 1.08 ± 0.05 | 1.14 ± 0.04 | 1.13 ± 0.05 | 1.12 ± 0.05 | |

| PLA | Serum Creatine (mg/dL) | 0.04 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.04 ± 0.01 |

| Serum Creatinine (mg/dL) | 1.10 ± 0.05 | 1.11 ± 0.05 | 1.12 ± 0.05 | 1.13 ± 0.04 | |

| *Significantly higher than PLA and CRT groups (p < 0.001) | |||||

| Data adapted from Spillane et al. (2009)[5] |

Table 2: Total Muscle Creatine Content

| Group | Pre-Supplementation (mmol/kg dry weight) | Post-Supplementation (mmol/kg dry weight) | Change |

| CEE | 129.8 ± 6.5 | 138.9 ± 5.2 | +9.1 |

| CRT | 131.5 ± 4.5 | 149.6 ± 6.1 | +18.1 |

| PLA | 132.1 ± 5.8 | 130.4 ± 7.2 | -1.7 |

| Significantly higher than PLA group (p = 0.026) | |||

| Data adapted from Spillane et al. (2009)[5] |

The results are unequivocal. The CEE group showed no significant increase in serum creatine levels, but a large and significant increase in serum creatinine.[5] While muscle creatine did increase in the CEE group compared to placebo, the increase was substantially less than that observed in the creatine monohydrate group.[5] This strongly suggests that any increase in muscle creatine from CEE supplementation is likely due to the small amount of creatine that may be formed from ester hydrolysis in the highly acidic environment of the stomach, rather than from the absorption of the intact ester.

Impact on Cellular Bioenergetics: A Conclusive Lack of Evidence for Benefit

Given the evidence of rapid conversion to creatinine and the failure to significantly increase intramuscular creatine stores compared to monohydrate, there is no scientific basis to suggest that this compound would have a positive effect on cellular bioenergetics. The fundamental prerequisite for enhancing the CK/PCr system is to increase the intracellular creatine pool. As CME is highly unlikely to reach the muscle cell intact, it cannot contribute to this pool. Consequently, it would not be expected to:

-

Increase phosphocreatine stores.

-

Enhance ATP regeneration during high-intensity activity.

-

Improve mitochondrial function, an effect that has been attributed to creatine supplementation.

Instead, the primary metabolic consequence of CME ingestion would be a significant increase in systemic creatinine levels.

Experimental Protocols for Assessing Cellular Bioenergetics

To experimentally verify the (lack of) effect of a compound like this compound on cellular bioenergetics, a number of established protocols can be employed.

Extracellular Flux Analysis (Seahorse Assay)

This is a powerful technique for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

Protocol:

-

Cell Culture: Plate relevant cells (e.g., C2C12 myoblasts, primary neurons) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treatment: Treat cells with this compound, creatine monohydrate (as a positive control), or a vehicle control for a specified period (e.g., 24 hours).

-

Assay Preparation: Wash cells and incubate in XF assay medium.

-

Seahorse XF Analysis: Load the plate into the analyzer. Perform a mitochondrial stress test by sequentially injecting:

-

Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.

High-Performance Liquid Chromatography (HPLC) for Intracellular Nucleotide Analysis

This method allows for the direct quantification of intracellular ATP, ADP, and AMP levels, providing a snapshot of the cell's energy state.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells as described above.

-

Metabolite Extraction: Lyse the cells with a perchloric acid solution to precipitate proteins and halt enzymatic activity.

-

Neutralization: Neutralize the extract with potassium hydroxide.

-

HPLC Analysis: Separate and quantify ATP, ADP, and AMP in the neutralized extract using a reverse-phase HPLC system with UV detection.

-

Data Analysis: Calculate the ATP/ADP ratio and the adenylate energy charge [(ATP + 0.5*ADP) / (ATP + ADP + AMP)].

Conclusion

The theoretical premise for the development of this compound—enhanced bioavailability through increased lipophilicity—is fundamentally undermined by its inherent chemical instability. The extensive body of research on the analogous compound, creatine ethyl ester, provides compelling evidence that these esterified forms of creatine rapidly and non-enzymatically cyclize to inactive creatinine under physiological conditions. The consequence of this degradation is a failure to significantly increase intramuscular creatine stores, as demonstrated in human clinical trials with CEE. Therefore, there is no scientific basis to support the claim that this compound would positively impact cellular bioenergetics. On the contrary, its ingestion would likely lead to a pronounced increase in serum creatinine levels without the ergogenic benefits associated with creatine monohydrate. For researchers, scientists, and drug development professionals, creatine monohydrate remains the gold standard, supported by decades of research demonstrating its safety and efficacy in enhancing cellular energy metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Fate of Creatine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine (B1669601) methyl ester (CME) is a synthetic derivative of creatine developed with the aim of improving its bioavailability compared to the widely studied creatine monohydrate. However, a comprehensive review of the available scientific literature reveals a significant lack of direct in vivo data for creatine methyl ester. The vast majority of research into creatine esters has focused on the closely related creatine ethyl ester (CEE). This technical guide synthesizes the existing data on CEE as a proxy to infer the likely in vivo fate of CME, addressing its absorption, distribution, metabolism, and excretion (ADME). The evidence strongly suggests that creatine esters are highly unstable under physiological conditions, leading to rapid conversion to the metabolic waste product creatinine (B1669602), rather than augmenting intramuscular creatine stores. This guide provides a detailed overview of the underlying chemistry, relevant in vivo and in vitro studies, experimental methodologies, and the key signaling pathways involved. All quantitative data from pivotal studies are presented in structured tables for comparative analysis, and logical and metabolic pathways are visualized using Graphviz diagrams.

Introduction: The Rationale for Creatine Esterification

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1] Supplementation with creatine monohydrate, the most studied form of creatine, has been consistently shown to increase intramuscular creatine stores, leading to improved performance in high-intensity, short-duration exercises.

The development of creatine esters, such as this compound, was predicated on the hypothesis that increasing the lipophilicity of the creatine molecule would enhance its absorption and cell permeability.[2] The esterification of the carboxyl group is intended to mask the zwitterionic nature of creatine, potentially allowing it to bypass the creatine transporter (CreaT; SLC6A8) and facilitate passive diffusion across cell membranes.[2] However, the inherent instability of the ester bond in physiological environments presents a significant challenge to this proposed mechanism of action.

Chemical Stability and In Vitro Degradation

The in vivo fate of creatine esters is largely dictated by their stability at varying pH levels encountered during digestion and in the bloodstream. While specific data for CME is scarce, extensive research on CEE provides a strong model for its expected behavior.

pH-Dependent Stability

Studies on CEE have demonstrated that its stability is highly dependent on pH.[3] In strongly acidic conditions, such as those found in the stomach (pH 1.0-2.5), CEE is relatively stable, with a half-life of several hundred hours.[3] In this acidic environment, the primary degradation pathway is intermolecular ester hydrolysis, which yields creatine and the corresponding alcohol (ethanol for CEE, and methanol (B129727) for CME).[3]

However, as the pH increases towards neutral and alkaline conditions, characteristic of the small intestine and bloodstream (pH 7.4), the stability of CEE dramatically decreases.[3] Under these conditions, CEE undergoes a rapid, non-enzymatic intramolecular cyclization to form creatinine and ethanol.[3][4] This process is significantly faster than the hydrolysis to creatine.

Table 1: pH-Dependent Half-Life of Creatine Ethyl Ester (CEE) in Aqueous Solutions

| pH | Half-Life | Degradation Pathway |

|---|---|---|

| 1.0 | 570 hours | Hydrolysis to Creatine |

| 2.5 | 200 hours | Hydrolysis to Creatine |

| 4.0 | 18 hours | Cyclization to Creatinine |

| 7.4 | ~50-60 seconds | Cyclization to Creatinine |

| >8.0 | <23 seconds | Cyclization to Creatinine |

(Data adapted from Gufford et al., 2013)[3]

Given the chemical similarities, it is highly probable that CME follows a similar degradation profile, with rapid conversion to creatinine at physiological pH.

Figure 1: Proposed degradation pathways of this compound in vivo.

In Vivo Pharmacokinetics and Metabolism: Evidence from Creatine Ethyl Ester Studies

The most definitive in vivo data on creatine esters comes from a study by Spillane and colleagues (2009), which compared the effects of CEE supplementation with creatine monohydrate and a placebo in non-resistance-trained males.[2]

Serum Creatine and Creatinine Levels

The study by Spillane et al. (2009) revealed that supplementation with CEE did not lead to a significant increase in serum creatine levels compared to placebo. In contrast, the creatine monohydrate group showed a marked increase in serum creatine.[2] Critically, the CEE group exhibited a substantial and statistically significant elevation in serum creatinine levels, indicating that the ingested CEE was largely converted to creatinine before or shortly after absorption.[2]

Table 2: Serum Creatine and Creatinine Concentrations Following Supplementation

| Group | Analyte | Baseline (Day 0) | Day 6 | Day 27 | Day 48 |

|---|---|---|---|---|---|

| Placebo | Serum Creatine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |

| Serum Creatinine (mg/dL) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | |

| Creatine Monohydrate | Serum Creatine (mg/dL) | 0.4 ± 0.1 | 1.2 ± 0.3* | 1.0 ± 0.2* | 0.9 ± 0.2* |

| Serum Creatinine (mg/dL) | 1.0 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | |

| Creatine Ethyl Ester | Serum Creatine (mg/dL) | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.5 ± 0.1 |

| Serum Creatinine (mg/dL) | 1.0 ± 0.1 | 1.8 ± 0.3** | 1.9 ± 0.3** | 2.0 ± 0.4** |

*Values are means ± SD. *Significantly higher than placebo and CEE (p < 0.05). *Significantly higher than placebo and creatine monohydrate (p < 0.001). (Data adapted from Spillane et al., 2009)[2]

Muscle Creatine Content

Consistent with the serum data, the study found that CEE supplementation was not as effective as creatine monohydrate at increasing total muscle creatine content.[2] While there was a modest increase in muscle creatine in the CEE group compared to placebo, the increase was significantly greater in the creatine monohydrate group.[2]

Table 3: Total Muscle Creatine Content (mmol/kg dry weight)

| Group | Baseline (Day 0) | Day 27 | Day 48 |

|---|---|---|---|

| Placebo | 110.4 ± 6.9 | 112.1 ± 7.3 | 111.8 ± 7.1 |

| Creatine Monohydrate | 112.5 ± 7.2 | 135.2 ± 8.1* | 138.4 ± 8.5* |

| Creatine Ethyl Ester | 111.9 ± 7.5 | 120.3 ± 7.9 | 122.1 ± 8.0 |

*Values are means ± SD. Significantly greater increase than placebo and CEE (p < 0.05). (Data adapted from Spillane et al., 2009)[2]

Figure 2: In vivo metabolic fate of creatine esters.

Experimental Protocols

The following section details the methodology employed in the pivotal in vivo study by Spillane et al. (2009), which serves as a benchmark for investigating the fate of creatine esters.

Study Design

A double-blind, placebo-controlled, parallel-group design was utilized. Thirty non-resistance-trained males were randomly assigned to one of three groups:

-

Creatine Monohydrate (CRT)

-

Creatine Ethyl Ester (CEE)

-

Placebo (PLA; maltodextrose)

Supplementation Protocol

-

Loading Phase (Days 1-5): Subjects ingested their assigned supplement at a dose of 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ), divided into four equal daily doses.

-

Maintenance Phase (Days 6-48): Subjects ingested a single daily dose of 0.075 g/kg of fat-free body mass (approximately 5 g/day ).

Data Collection and Analysis

-

Blood Sampling: Venous blood samples were collected at baseline (Day 0) and on Days 6, 27, and 48. Serum was separated and analyzed for creatine and creatinine concentrations using enzymatic assays.

-

Muscle Biopsy: Percutaneous muscle biopsies were obtained from the vastus lateralis muscle at baseline and on Days 27 and 48. Muscle tissue was immediately frozen in liquid nitrogen and subsequently analyzed for total creatine content via spectrophotometry.

-

Statistical Analysis: Data were analyzed using a repeated-measures analysis of variance (ANOVA) to determine differences between groups over time.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Enhanced Creatine: A Technical Guide to the Discovery and Initial Characterization of Creatine Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601), a cornerstone of sports nutrition and a molecule of increasing therapeutic interest, has long been plagued by issues of poor solubility and bioavailability. This has driven the exploration of chemical modifications to enhance its pharmacokinetic profile. This technical guide delves into the discovery and initial characterization of creatine esters, a class of creatine derivatives designed to overcome the limitations of traditional creatine monohydrate. We will explore their synthesis, stability, permeability, and the analytical methodologies used for their characterization. Furthermore, this guide will elucidate the key signaling pathways associated with creatine's mechanism of action, providing a comprehensive resource for researchers and developers in the field.

Introduction: The Rationale for Creatine Esterification